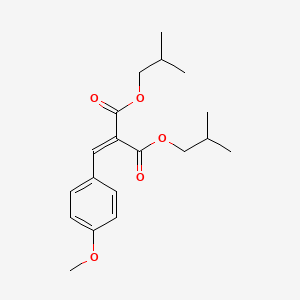
Diisobutyl (4-methoxybenzylidene)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisobutyl (4-methoxybenzylidene)malonate is an organic compound with the molecular formula C19H26O5 It is known for its unique structure, which includes a methoxybenzylidene group attached to a malonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diisobutyl (4-methoxybenzylidene)malonate can be synthesized through a multi-step process involving the condensation of 4-methoxybenzaldehyde with diisobutyl malonate. The reaction typically requires a base catalyst, such as sodium ethoxide, and is carried out under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diisobutyl (4-methoxybenzylidene)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzylidene group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
Diisobutyl (4-methoxybenzylidene)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the construction of polymers.
Biology: The compound is studied for its potential biological activity and its role in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of diisobutyl (4-methoxybenzylidene)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl (4-methoxybenzylidene)malonate
- Dimethyl (4-methoxybenzylidene)malonate
- Diisobutyl (4-hydroxybenzylidene)malonate
Uniqueness
Diisobutyl (4-methoxybenzylidene)malonate is unique due to its specific ester groups and the presence of a methoxy group on the benzylidene moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and material science.
Propiedades
Número CAS |
72955-42-1 |
|---|---|
Fórmula molecular |
C19H26O5 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
bis(2-methylpropyl) 2-[(4-methoxyphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C19H26O5/c1-13(2)11-23-18(20)17(19(21)24-12-14(3)4)10-15-6-8-16(22-5)9-7-15/h6-10,13-14H,11-12H2,1-5H3 |
Clave InChI |
AAUIXMHRSOGWSE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)C(=CC1=CC=C(C=C1)OC)C(=O)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


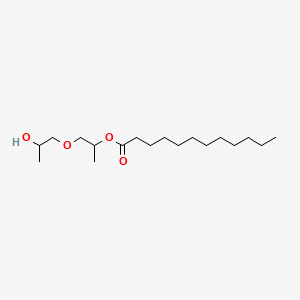
![[[Isopropoxymethylethoxy]methylethoxy]propanol](/img/structure/B12657687.png)
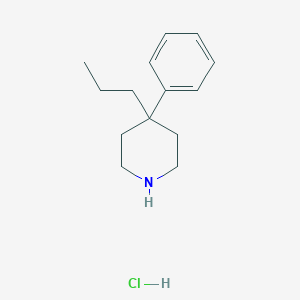
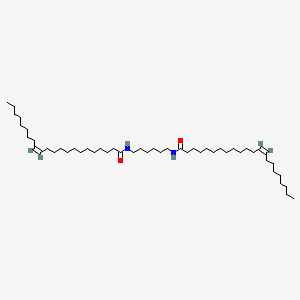
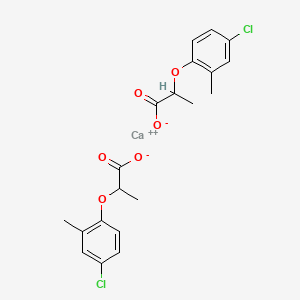
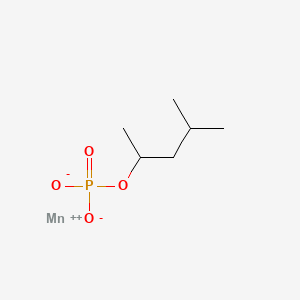
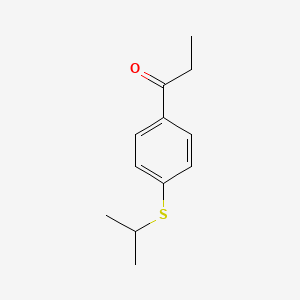
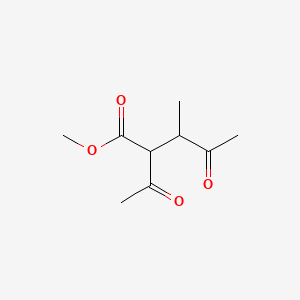
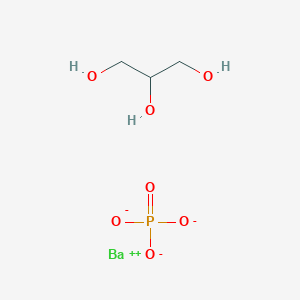

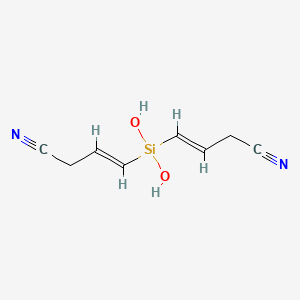
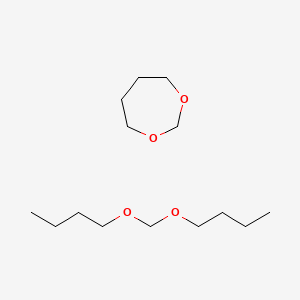
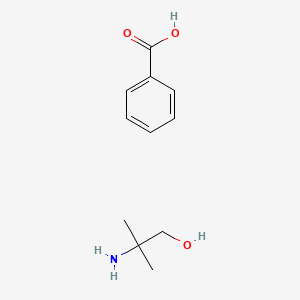
![[[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B12657762.png)
